![molecular formula C20H24N4O B2477417 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide CAS No. 1797901-27-9](/img/structure/B2477417.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Cognitive Impairment Treatment
One application of compounds similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide is in the treatment of cognitive impairment. A study described the development of potent inhibitors of phosphodiesterase 1 (PDE1), with one compound, ITI-214, showing promise for the treatment of cognitive deficits associated with diseases such as schizophrenia and Alzheimer's disease (Li et al., 2016).
Antitumor and Antimicrobial Activities
Another study focused on N-arylpyrazole-containing enaminones, leading to the synthesis of pyridine derivatives with significant antitumor and antimicrobial activities. This indicates potential applications in cancer treatment and infection control (Riyadh, 2011).
Antihypertensive Properties
Further research on 6-phenylpyrazolo[3,4-d]pyrimidones revealed their potential as specific inhibitors of cGMP specific phosphodiesterase, showing enzymatic, cellular, and in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines have also been recognized for their antitrypanosomal activity. A study reported on the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives with potential pharmaceutical interest due to these properties (Abdelriheem et al., 2017).
Anti-inflammatory Properties
Compounds derived from pyrazolo[1,5-a]pyrimidines have been synthesized with anti-inflammatory properties, showing potential as nonsteroidal antiinflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).
Antimicrobial Agents Against Gram-positive Bacteria
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel antimicrobials, particularly effective against Gram-positive bacteria, highlighting their potential use in treating bacterial infections (Ali et al., 2003).
Synthesis of Fluorophores
A recent study provided a route for synthesizing 3-formylpyrazolo[1,5- a]pyrimidines, which are used as intermediates for the preparation of functional fluorophores. These fluorophores could be used in various scientific applications, such as detecting biologically or environmentally relevant species (Castillo et al., 2018).
Cancer and Viral Infections
Various derivatives of pyrazolo[3,4-d]pyrimidine have shown significant activity against certain viruses and cancer cells, indicating potential applications in antiviral and anticancer therapies (Petrie et al., 1985).
Propiedades
IUPAC Name |
3-(2-methylphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-6-3-4-8-18(15)9-10-20(25)21-11-5-7-17-13-22-19-12-16(2)23-24(19)14-17/h3-4,6,8,12-14H,5,7,9-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCJHLJQAHBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

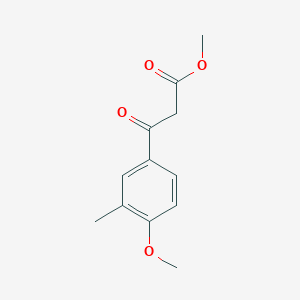
![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)


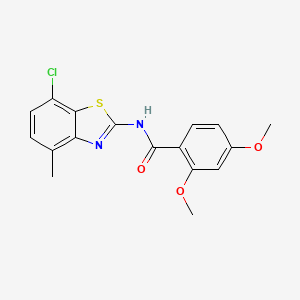
![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)

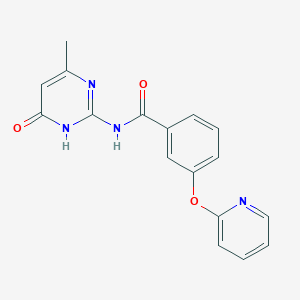
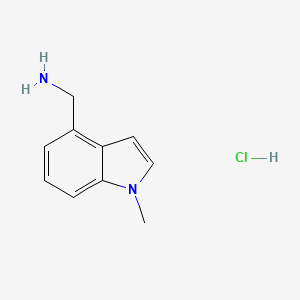
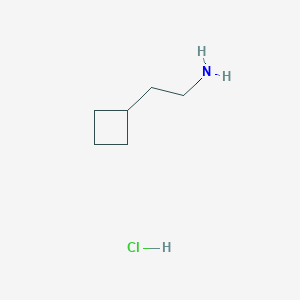
![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)

